molecular formula C12H14N4S B15169044 5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole CAS No. 623938-89-6

5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole

Cat. No.: B15169044
CAS No.: 623938-89-6
M. Wt: 246.33 g/mol
InChI Key: WYDDMFUNSGYGJY-JTQLQIEISA-N
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Description

5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole is a chemical compound belonging to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole typically involves the reaction of a suitable precursor with azide sources under specific conditions. One common method involves the cycloaddition of organic nitriles with sodium azide in the presence of a catalyst . This method is advantageous due to its high yield and simplicity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure efficiency and scalability. These processes involve the reaction between a polymer-supported triorganotin azide and the appropriate organic nitrile . This method is favored for its cost-effectiveness and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing it to interact with biological targets in a similar manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

623938-89-6

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

5-[(2S)-2-methylbut-3-enyl]sulfanyl-1-phenyltetrazole

InChI

InChI=1S/C12H14N4S/c1-3-10(2)9-17-12-13-14-15-16(12)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3/t10-/m0/s1

InChI Key

WYDDMFUNSGYGJY-JTQLQIEISA-N

Isomeric SMILES

C[C@H](CSC1=NN=NN1C2=CC=CC=C2)C=C

Canonical SMILES

CC(CSC1=NN=NN1C2=CC=CC=C2)C=C

Origin of Product

United States

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